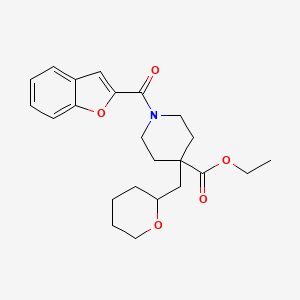![molecular formula C20H22F3N5O2 B6006373 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine exerts its therapeutic effect by binding to the active site of BTK and inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways that are essential for the survival and proliferation of B-cells. The inhibition of BTK also disrupts the interaction between B-cells and their microenvironment, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to selectively target BTK, with minimal off-target effects. This selectivity results in a favorable safety profile and reduced toxicity compared to other BTK inhibitors. 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed previous treatments.
実験室実験の利点と制限
One of the major advantages of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is its limited solubility, which can make it difficult to administer in vivo. Additionally, the high cost of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may limit its availability for research purposes.
将来の方向性
There are several potential future directions for the development and application of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. One area of interest is the combination of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its therapeutic efficacy. Another potential direction is the development of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine as a treatment for autoimmune diseases, where B-cell dysregulation plays a key role in disease pathogenesis. Finally, further research is needed to fully understand the molecular mechanisms underlying the resistance to BTK inhibitors and to develop strategies to overcome this resistance.
合成法
The synthesis of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps starting with the reaction of 4-(4-trifluoromethylbenzoyl) piperazine with 4-chloro-6-(4-pyrimidinylamino) morpholine. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been optimized to achieve high yields and purity.
科学的研究の応用
4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies. In preclinical studies, 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells. 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been shown to be effective in overcoming resistance to other BTK inhibitors such as ibrutinib.
特性
IUPAC Name |
[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)16-3-1-15(2-4-16)19(29)28-7-5-26(6-8-28)17-13-18(25-14-24-17)27-9-11-30-12-10-27/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOREEPSVRLSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-{4-[4-(Trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(methylthio)ethyl]acetamide](/img/structure/B6006292.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}piperazine](/img/structure/B6006297.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(methylthio)acetyl]piperidine](/img/structure/B6006300.png)
![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,1,3-benzoxadiazole 1-oxide](/img/structure/B6006310.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6006311.png)


![3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6006328.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B6006335.png)

![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)